N-(3-acetamidophenyl)-2-((4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Description

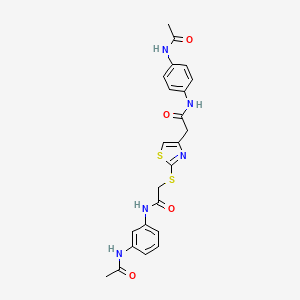

N-(3-Acetamidophenyl)-2-((4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a structurally complex molecule featuring dual acetamide moieties, a central thiazole ring, and a thioether bridge. Its design integrates aromatic and heterocyclic components, which are common in bioactive compounds targeting enzymes or receptors.

Properties

IUPAC Name |

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-acetamidophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O4S2/c1-14(29)24-16-6-8-17(9-7-16)26-21(31)11-20-12-33-23(28-20)34-13-22(32)27-19-5-3-4-18(10-19)25-15(2)30/h3-10,12H,11,13H2,1-2H3,(H,24,29)(H,25,30)(H,26,31)(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWZYWCDNUCURA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetamidophenyl)-2-((4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, a thiazole-derived compound, has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its complex structure which includes:

- Thiazole moiety : Known for its role in various bioactive compounds.

- Acetamide groups : Implicated in enhancing solubility and biological activity.

The molecular formula is C₁₈H₁₈N₄O₃S, with a molecular weight of 366.43 g/mol.

Research indicates that this compound exhibits antitumor activity through multiple pathways:

- Induction of Apoptosis : It triggers programmed cell death in cancer cells.

- Autophagy : The compound promotes autophagic processes, which can lead to cell death in cancerous cells.

- Inhibition of Tumor Growth : In vivo studies have shown significant reduction in tumor sizes in mouse models, particularly against melanoma and pancreatic cancer.

Structure-Activity Relationship (SAR)

Studies have elucidated the importance of specific structural features:

- The presence of the thiazole ring is crucial for cytotoxic activity.

- Substituents on the phenyl rings influence the potency against various cancer cell lines.

Table 1 summarizes the IC₅₀ values for different derivatives of thiazole compounds:

| Compound | IC₅₀ (µg/mL) | Cell Line Tested |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Melanoma |

| Compound B | 1.98 ± 1.22 | Pancreatic Cancer |

| Lead Compound (6b) | 0.5 ± 0.1 | Chronic Myeloid Leukemia |

Study 1: Efficacy Against Resistant Cancer Cell Lines

A study published in PubMed highlighted the efficacy of lead compound 6b against both sensitive and resistant cancer cell lines. It demonstrated high potency with an IC₅₀ value significantly lower than standard treatments like doxorubicin . The compound was shown to effectively reduce tumor growth in an A375 xenograft model.

Study 2: Pharmacokinetics and Safety Profile

Pharmacokinetic studies revealed favorable absorption and distribution characteristics, suggesting that the compound could be a viable candidate for further development in clinical settings. Toxicity assessments indicated a low adverse effect profile at therapeutic doses, making it suitable for further investigation .

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Physicochemical Properties

Key Observations :

- Quinazolinone Derivatives (e.g., compound 5 in ): These analogs exhibit high melting points (>250°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking.

- Thiazole-Acetamide Hybrids (e.g., compound I in ): The dichlorophenyl-thiazole scaffold demonstrates significant thermal stability (mp ~460°C), likely due to rigid planar geometry and halogen-mediated crystal packing.

- Biological Activity-Optimized Derivatives (e.g., II-6 in ): Lower melting points (194–195°C) may reflect reduced crystallinity from bulky pyridinyl-thiazole substituents, which could enhance bioavailability.

Key Observations :

- Antibacterial Activity : Thiazole derivatives with electron-withdrawing substituents (e.g., 107b in ) show potent activity (MIC 6.25 μg/mL) against Gram-positive and Gram-negative bacteria, likely due to disruption of cell wall synthesis.

- Nematocidal Activity : Compounds like II-4 in achieve 92% efficacy against Meloidogyne incognita, possibly through thioether-mediated interference with mitochondrial function.

- Structural-Activity Relationships : The presence of chlorine or trifluoromethyl groups (e.g., II-4) enhances bioactivity by increasing lipophilicity and membrane permeability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(3-acetamidophenyl)-2-((4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide?

- Methodology : A two-step approach is commonly used:

Thiazole core formation : React 2-amino-4-substituted thiazole with acetonitrile in the presence of anhydrous AlCl₃ to form the thiazole-acetamide intermediate .

Thioether coupling : Reflux the intermediate with a thiol-containing compound (e.g., 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol) in acetone using K₂CO₃ as a base for 6–8 hours .

- Key parameters : Optimize reaction time (6–8 hours) and solvent polarity (acetone or dichloromethane) to improve yields (e.g., 72% yield reported for analogous compounds) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Essential methods :

- ¹H/¹³C NMR : Assign peaks for thiazole protons (δ 6.5–8.5 ppm), acetamide NH (δ 9–10 ppm), and aromatic protons .

- Mass spectrometry (MS) : Confirm molecular weight via FAB-MS (e.g., [M+1]+ at m/z 416.15 for similar structures) .

- Elemental analysis : Validate purity (e.g., C=66.48%, H=5.09%, N=16.85%) .

- Melting point : Compare with literature values (e.g., 184–185°C for structurally related compounds) .

Q. How can researchers assess the biological activity of this compound?

- Approach :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative bacteria .

- Enzyme inhibition : Evaluate acetylcholinesterase (AChE) inhibition using Ellman’s method, with IC₅₀ calculations .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify potential anticancer properties .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

- Strategy :

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl rings to improve AChE inhibition .

- Thiazole ring substitution : Replace the thioether group with sulfonamide (-SO₂NH₂) to enhance antimicrobial potency .

- SAR studies : Compare activities of derivatives (e.g., 3a-i in ) to identify key pharmacophores.

Q. What computational methods are suitable for studying this compound’s interactions with biological targets?

- Tools :

- Molecular docking (AutoDock/Vina) : Simulate binding to AChE or bacterial enzymes using crystal structures (PDB IDs: 1ACJ, 4M0E) .

- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can crystallography resolve ambiguities in molecular conformation?

- Protocol :

- Grow single crystals via slow evaporation from ethanol/acetone (1:1) .

- Perform X-ray diffraction (λ = 0.71073 Å) to determine dihedral angles (e.g., 61.8° between thiazole and phenyl rings in analogous structures) .

- Validate hydrogen-bonding networks (N–H⋯N, R₂²(8) motifs) to explain packing stability .

Q. How should researchers address contradictions in synthetic yield data?

- Troubleshooting :

- Catalyst comparison : Test K₂CO₃ vs. triethylamine in dichloromethane; the latter may improve solubility of polar intermediates .

- Solvent screening : Replace acetone with DMF for reactions requiring higher polarity .

- Byproduct analysis : Use TLC/HPLC to identify unreacted starting materials or side products (e.g., oxidation of thioether groups) .

Q. What are the challenges in interpreting NMR data for this compound?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.